The Role of Dicylohexylamine (DCHA) in Z-L-Aha-OH: A Technical Guide
The Role of Dicylohexylamine (DCHA) in Z-L-Aha-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of dicyclohexylamine (DCHA) in the context of Z-L-Aha-OH, a valuable reagent in bioconjugation and drug development. We will explore the chemical properties, synthesis, and applications of this compound, with a focus on the practical advantages conferred by the formation of the DCHA salt. Detailed experimental protocols and workflow visualizations are provided to facilitate its use in a research setting.
Introduction to Z-L-Aha-OH and the Function of DCHA
Z-L-Aha-OH is the chemical shorthand for (2S)-4-azido-2-[[(benzyloxy)carbonyl]amino]butanoic acid. It is a non-canonical amino acid containing an azide moiety, which serves as a chemical handle for bioorthogonal "click chemistry" reactions. Specifically, the azide group can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne, or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained alkyne, to form a stable triazole linkage. This functionality makes Z-L-Aha-OH a powerful tool for the site-specific modification of biomolecules, such as peptides, proteins, and oligonucleotides, in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2]
The designation "(DCHA)" indicates that Z-L-Aha-OH is supplied as a dicyclohexylammonium salt. DCHA is a secondary amine that acts as an organic base.[3] In the context of N-protected amino acids like Z-L-Aha-OH, DCHA serves a crucial role in improving the handling and stability of the compound. Many N-protected amino acids are oils or amorphous solids that can be difficult to purify and handle. By forming a salt with DCHA, the free carboxylic acid of Z-L-Aha-OH is converted into a stable, crystalline solid.[4][5] This crystalline form is generally easier to weigh, store, and purify, ensuring greater accuracy and reproducibility in experimental setups.[4]
Data Presentation: Chemical Properties
The following table summarizes the key chemical properties of Z-L-Aha-OH and its DCHA salt.
| Property | Z-L-Aha-OH (Free Acid) | Z-L-Aha-OH DCHA Salt | Dicyclohexylamine (DCHA) |
| Molecular Formula | C₁₂H₁₄N₄O₄ | C₂₄H₃₇N₅O₄ | C₁₂H₂₃N |
| Molecular Weight | 278.27 g/mol | 459.59 g/mol | 181.32 g/mol |
| Appearance | Typically an oil or amorphous solid | White to off-white crystalline solid | Colorless to pale yellow liquid |
| Key Functional Groups | Carboxylic acid, Azide, Carbamate (Z-group) | Dicyclohexylammonium carboxylate, Azide, Carbamate (Z-group) | Secondary amine |
| Solubility | Soluble in many organic solvents | Generally soluble in organic solvents, solubility in aqueous solutions is pH-dependent | Sparingly soluble in water, soluble in organic solvents |
Experimental Protocols
Synthesis of Z-L-Aha-OH
A plausible synthetic route for N-protected L-azidohomoalanine derivatives can be adapted from established methods for the synthesis of Fmoc-protected azido amino acids. The following protocol describes a potential two-step synthesis starting from the readily available Z-L-glutamine (Z-Gln-OH).
Step 1: Hofmann Rearrangement of Z-Gln-OH to Z-L-diaminobutanoic acid (Z-L-Dab-OH)
-
Dissolve Z-Gln-OH in a mixture of DMF and water (2:1).
-
Add pyridine to the solution.
-
Slowly add [bis(trifluoroacetoxy)iodo]benzene to the stirred solution at room temperature.
-
Allow the reaction to proceed for approximately 14 hours.
-
Upon completion, the product, Z-L-Dab-OH, can be isolated and purified using standard workup procedures.
Step 2: Diazo Transfer to form Z-L-Aha-OH
-
Dissolve the Z-L-Dab-OH from Step 1 in a biphasic mixture of water, methanol, and dichloromethane (1:1:1).
-
Add a catalytic amount of copper(II) sulfate pentahydrate.
-
Add imidazole-1-sulfonyl azide hydrochloride to the mixture.
-
Adjust the pH of the reaction mixture to approximately 9 using an aqueous solution of potassium carbonate.
-
Stir the reaction vigorously for about 18 hours at room temperature.
-
After the reaction is complete, the organic and aqueous phases are separated.
-
The aqueous phase is washed with diethyl ether, acidified to pH 2 with concentrated HCl, and then extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield Z-L-Aha-OH.
Formation of the Z-L-Aha-OH DCHA Salt
-
Dissolve the crude Z-L-Aha-OH in a suitable organic solvent such as ethyl acetate.
-
Slowly add one equivalent of dicyclohexylamine (DCHA) to the stirred solution at room temperature.
-
Stir the mixture for a period of time to allow for the complete formation of the salt, which will typically precipitate out of the solution.
-
Collect the crystalline precipitate by filtration.
-
Wash the collected solid with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted starting materials or impurities.
-
Dry the purified Z-L-Aha-OH DCHA salt under vacuum.
Liberation of Free Z-L-Aha-OH from its DCHA Salt
Prior to its use in peptide synthesis or bioconjugation, the free carboxylic acid of Z-L-Aha-OH must be liberated from its DCHA salt.
-
Suspend the Z-L-Aha-OH DCHA salt in a suitable organic solvent such as ethyl acetate or dichloromethane.[5][6]
-
Add an aqueous solution of 10% phosphoric acid or an ice-cold aqueous solution of potassium bisulfate (KHSO₄) and stir the biphasic mixture vigorously.[5][6] The pH of the aqueous layer should be acidic (pH 2-3).[5]
-
Continue stirring until the solid DCHA salt has completely dissolved and two clear liquid phases are present.[5]
-
Separate the organic layer containing the free Z-L-Aha-OH.
-
Wash the organic layer with the acidic aqueous solution, followed by several washes with water until the pH of the aqueous wash is neutral.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the free Z-L-Aha-OH, which is often an oil.[5]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using Z-L-Aha-OH
This protocol provides a general procedure for the conjugation of an azide-containing molecule (Z-L-Aha-OH, after incorporation into a peptide or other molecule) to an alkyne-containing molecule.
-
Dissolve the alkyne-containing molecule and the azide-containing molecule (e.g., a peptide containing an Aha residue) in a suitable solvent system, which can include water, DMSO, DMF, or alcohols.[7][8]
-
Prepare a stock solution of a copper(I) source, such as copper(II) sulfate, and a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water.[9]
-
Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate, in water.[9]
-
Add the copper/ligand solution to the reaction mixture containing the alkyne and azide.
-
Initiate the click reaction by adding the sodium ascorbate solution.[9]
-
Allow the reaction to proceed at room temperature for a duration ranging from 30 minutes to several hours, monitoring the reaction progress by a suitable analytical method (e.g., LC-MS or HPLC).
-
Once the reaction is complete, the conjugated product can be purified using standard techniques such as chromatography.
Mandatory Visualizations
Caption: Workflow for the liberation of free Z-L-Aha-OH from its DCHA salt.
Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. Solid-Phase Synthesis of N-Carboxyalkyl Unnatural Amino Acids [scholarworks.indianapolis.iu.edu]
- 4. researchgate.net [researchgate.net]
- 5. zenodo.org [zenodo.org]
- 6. Coupling bioorthogonal chemistries with artificial metabolism: intracellular biosynthesis of azidohomoalanine and its incorporation into recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A concise and scalable route to L-azidohomoalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
